![molecular formula C9H5NS B171574 Benzo[b]thiophene-6-carbonitrile CAS No. 154650-81-4](/img/structure/B171574.png)
Benzo[b]thiophene-6-carbonitrile
Overview
Description
Benzo[b]thiophene-6-carbonitrile is an aromatic organic compound with the molecular formula C9H5NS. It is a derivative of benzothiophene, which is a heterocyclic compound containing a sulfur atom. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of benzo[b]thiophene-6-carbonitrile typically involves the cyclization of substituted benzene derivatives with sulfur-containing reagents. One common method is the reaction of an alkyne-substituted 2-bromobenzene with sodium sulfide or potassium sulfide, which forms benzothiophene with an alkyl substitution at position 2 . Industrial production methods often utilize similar synthetic routes but may involve optimization for large-scale production.
Chemical Reactions Analysis
Arylation Reactions
Benzo[b]thiophene-6-carbonitrile undergoes regioselective arylation under palladium catalysis. Key findings include:
α-Arylation
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Mechanism : Ag(I)-mediated C–H activation enables α-arylation at room temperature. A switch in regioselectivity (α vs. β) occurs at low Pd concentrations due to competitive pathways involving oxidative addition and transmetallation .
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Conditions : Pd₂(dba)₃·CHCl₃, Ag₂CO₃, and HFIP solvent (pKa 9.3) .
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Yield : Up to 83% with complete β-selectivity in some cases .
β-Arylation
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Mechanism : Concerted carbopalladation across the C2–C3 double bond, followed by base-assisted anti-elimination .
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Substrate Scope : Compatible with electron-rich and electron-poor aryl iodides .
Reaction Type | Regioselectivity | Catalyst System | Key Observations |
---|---|---|---|
α-Arylation | α-C–H activation | Pd/Ag(I) | Sensitive to Pd loading |
β-Arylation | β-position | Pd(OAc)₂/Ag₂O | Operates at RT, air-stable |
Nitration and Electrophilic Substitution
The electron-withdrawing cyano group directs electrophilic substitution to specific positions:
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Nitration :
Position | Yield (%) | Major Product | Minor Product |
---|---|---|---|
3 | 60–65 | 3-Nitro derivative | – |
2 | 10–15 | – | 2-Nitro derivative |
4 | 20–30 | – | 4-Nitro derivative |
Cyclization Methods
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Acid-Catalyzed Cyclization : Polyphosphoric acid (PPA) at 85–90°C produces regioisomeric mixtures (e.g., 3:1 ratio favoring 6-substituted products) .
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Boron Trichloride Acylation : Enables functionalization at the 2-position with acyl chlorides .
Aryne Intermediates
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One-Step Synthesis : Arynes generated from o-silylaryl triflates react with alkynyl sulfides to form benzo[b]thiophenes. The cyano group remains intact under these conditions .
Biological Activity and Derivatives
While not a direct reaction, the cyano group enhances bioactivity in derivatives:
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Antimicrobial Agents : Acylhydrazone derivatives show MIC values as low as 4 µg/mL against S. aureus .
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Cholinesterase Inhibition : Chalcone hybrids exhibit IC₅₀ values comparable to galantamine (24.35 µM for BChE) .
Comparative Reactivity
The cyano group’s electron-withdrawing nature alters reactivity compared to other benzo[b]thiophene derivatives:
Derivative | Reactivity Profile | Key Difference |
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Benzo[b]thiophene | Less reactive in electrophilic substitution | Lacks electron-withdrawing groups |
Benzo[b]thiophene-2-carboxylic acid | Enhanced solubility for metal coordination | Carboxylic acid directs substitution |
6-Methylbenzo[b]thiophene | Methyl group increases electron density at C3 | Reduced electrophilic substitution rate |
Mechanistic Insights
Scientific Research Applications
Benzo[b]thiophene-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.
Industry: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of benzo[b]thiophene-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are often mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Benzo[b]thiophene-6-carbonitrile can be compared with other thiophene derivatives, such as:
Benzo[c]thiophene: Another isomer of benzothiophene with different substitution patterns.
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzothiophene-2-carboxamide: A derivative with a carboxamide group, studied for its STING-agonistic activity.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Benzo[b]thiophene-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
1. Synthesis of this compound Derivatives
The synthesis of benzo[b]thiophene derivatives typically involves multi-step chemical reactions. One notable method is the Gewald reaction, which facilitates the formation of various substituted derivatives. For instance, 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has been synthesized and evaluated for its biological activity. The structural elucidation of these compounds is often confirmed through techniques such as FT-IR, NMR spectroscopy, and mass spectrometry .
2.1 Antimicrobial Activity
Benzo[b]thiophene derivatives have shown promising antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. A study identified several derivatives with minimal inhibitory concentrations (MICs) as low as 4 µg/mL against various strains of S. aureus, including methicillin-resistant strains (MRSA) . The hydrophobicity of these compounds plays a critical role in their antibacterial activity, with modifications to the structure affecting their efficacy.
Compound Name | Structure | MIC (µg/mL) | Activity |
---|---|---|---|
II.b | Structure | 4 | Antimicrobial against MRSA |
III.a | Structure | 256 | Less effective |
III.f | Structure | 32 | Moderate activity |
2.2 Antioxidant Activity
The antioxidant potential of this compound and its derivatives has been evaluated using the phosphomolybdenum method. Compounds such as 1, 16, and 17 exhibited significant antioxidant activity comparable to ascorbic acid, indicating their potential in treating oxidative stress-related diseases . The presence of free amino groups enhances their hydrogen donor capacity, contributing to their antioxidant properties.
2.3 Anti-inflammatory Activity
Tetrahydrobenzo[b]thiophene derivatives have also demonstrated anti-inflammatory effects. These compounds inhibit pro-inflammatory cytokines and reduce inflammation markers in various biological assays. Their mechanism involves modulation of signaling pathways associated with inflammation, making them candidates for further development in anti-inflammatory therapies .
3. Case Studies
Case Study 1: Antimicrobial Screening
A series of benzo[b]thiophene acylhydrazones were synthesized and screened for antimicrobial activity against S. aureus. The study revealed that structural diversification significantly influenced the antibacterial potency of these compounds. Notably, compound II.b exhibited no cytotoxicity on human alveolar cells while maintaining strong antibacterial activity .
Case Study 2: Antioxidant Evaluation
Another investigation focused on the total antioxidant capacity (TAC) of newly synthesized benzo[b]thiophene derivatives. The results indicated that certain modifications led to enhanced antioxidant effects, with inhibition rates ranging from approximately 19% to 30% in lipid peroxidation assays .
4. Conclusion
This compound and its derivatives represent a valuable class of compounds with diverse biological activities. Their potential as antimicrobial agents against resistant bacteria and their significant antioxidant and anti-inflammatory properties make them promising candidates for future pharmacological development. Continued research into their mechanisms of action and structural optimization will be crucial in harnessing their therapeutic potential.
Properties
IUPAC Name |
1-benzothiophene-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNONARPFXAEBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618374 | |
Record name | 1-Benzothiophene-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154650-81-4 | |
Record name | 1-Benzothiophene-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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